molecular formula C9H11NO4 B2937477 Methyl 4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 1798510-71-0

Methyl 4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B2937477
CAS No.: 1798510-71-0
M. Wt: 197.19
InChI Key: HRAVVLNTBNAOCW-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound belonging to the class of pyridine derivatives. Pyridines are heterocyclic aromatic organic compounds, similar to benzene but with one methine group replaced by a nitrogen atom. This compound features a pyridine ring substituted with a methoxy group, a methyl group, and a carboxylate ester group, making it a versatile molecule in various chemical and biological applications.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the condensation of appropriate precursors such as 4-methoxy-1-methylpyridine-3-carboxylic acid with methanol in the presence of a strong acid catalyst.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced via a multi-step synthesis involving the reaction of pyridine derivatives with methanol under controlled conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as pyridine N-oxide.

  • Reduction: Reduction reactions can convert the pyridine ring to a piperidine derivative.

  • Substitution: Substitution reactions at the pyridine ring can introduce different functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Pyridine N-oxide derivatives.

  • Reduction Products: Piperidine derivatives.

  • Substitution Products: A variety of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways. Industry: The compound is utilized in the production of various agrochemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which Methyl 4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

  • Methyl 6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxylate: This compound differs by the presence of a trifluoromethyl group.

  • Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate: Lacks the methoxy group present in the target compound.

  • Methyl 4-methoxy-1-methylpyridine-3-carboxylate: Similar but without the oxo group.

Uniqueness: The presence of both methoxy and oxo groups on the pyridine ring makes Methyl 4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate unique, contributing to its distinct chemical properties and biological activities.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and unique structure make it a valuable compound in research and development.

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Properties

IUPAC Name

methyl 4-methoxy-1-methyl-6-oxopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-10-5-6(9(12)14-3)7(13-2)4-8(10)11/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAVVLNTBNAOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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